molecular formula C8H11ClF3NO2 B1477415 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 1880378-05-1

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1477415
CAS No.: 1880378-05-1
M. Wt: 245.62 g/mol
InChI Key: GXRKYNBASHNIST-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxy and trifluoromethyl group, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with 2-chloroethanoyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at low temperatures to ensure the reaction proceeds smoothly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the temperature and pressure are carefully controlled. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Biology: It serves as a probe to study biological pathways and enzyme functions.

    Material Science: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-hydroxy-4-(methyl)piperidin-1-yl)ethan-1-one
  • 2-Chloro-1-(4-hydroxy-4-(ethyl)piperidin-1-yl)ethan-1-one
  • 2-Chloro-1-(4-hydroxy-4-(phenyl)piperidin-1-yl)ethan-1-one

Uniqueness

The presence of the trifluoromethyl group in 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in drug design and other applications.

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO2/c9-5-6(14)13-3-1-7(15,2-4-13)8(10,11)12/h15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKYNBASHNIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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